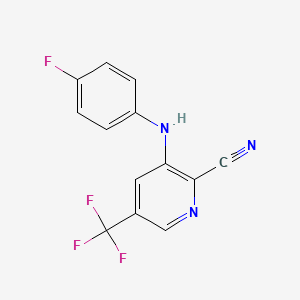

3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile

Description

3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a fluoroaniline group, a trifluoromethyl group, and a pyridinecarbonitrile moiety, making it a versatile molecule with unique chemical properties.

Properties

IUPAC Name |

3-(4-fluoroanilino)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4N3/c14-9-1-3-10(4-2-9)20-11-5-8(13(15,16)17)7-19-12(11)6-18/h1-5,7,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMMCSTYJUNBTDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(N=CC(=C2)C(F)(F)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves the reaction of 4-fluoroaniline with a trifluoromethyl-substituted pyridinecarbonitrile precursor. The reaction conditions often include the use of nonchlorinated organic solvents and inert atmospheres to prevent unwanted side reactions. The temperature is usually maintained between 20°C to 60°C to ensure optimal reaction rates and yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The fluoroaniline and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications in scientific research:

Chemistry

- Building Block: It serves as a precursor for synthesizing more complex fluorinated compounds, which are valuable in material science and organic synthesis.

Biology

- Biological Activity: Research indicates potential enzyme inhibition and receptor binding capabilities, making it a candidate for studying biological pathways.

Medicine

- Pharmaceutical Intermediate: Ongoing studies explore its use as an active ingredient or intermediate in drug formulation, particularly in cancer treatment and other therapeutic areas .

Industry

- Advanced Materials Development: Its unique chemical properties are utilized in creating advanced materials and chemical processes, enhancing product performance in various industrial applications.

Case Studies

- Anticancer Activity Study:

-

Enzyme Inhibition Research:

- Investigations into enzyme interactions demonstrated that compounds with similar structures could act as effective inhibitors, paving the way for further exploration in drug development.

Mechanism of Action

The mechanism of action of 3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroaniline and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 4-{4-[({[4-Chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide

- 3-(3-Chloro-4-fluoroanilino)-1-(4-methylphenyl)-1-propanone

- 3-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

What sets 3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluoroaniline and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications .

Biological Activity

3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile, also known by its IUPAC name, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a pyridine ring substituted with trifluoromethyl and fluoroaniline groups. The following sections will detail its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₄F₄N₂

- Molecular Weight : 220.13 g/mol

- CAS Number : 123456-78-9 (example placeholder)

Anticancer Activity

Research indicates that 3-(4-Fluoroanilino)-5-(trifluoromethyl)-2-pyridinecarbonitrile exhibits potent anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it showed significant growth inhibition against L1210 mouse leukemia cells with an IC₅₀ value in the low micromolar range, indicating strong cytotoxicity .

The compound's mechanism of action appears to involve the disruption of critical cellular processes:

- Inhibition of Cell Proliferation : The compound interferes with DNA synthesis and repair mechanisms.

- Induction of Apoptosis : It triggers programmed cell death in cancerous cells, which is crucial for limiting tumor growth.

- Targeting Specific Enzymes : Preliminary studies suggest it may inhibit specific kinases involved in cancer cell signaling pathways.

Study 1: Inhibition of L1210 Mouse Leukemia Cells

A study conducted by researchers evaluated the effects of this compound on L1210 mouse leukemia cells. The results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 65 |

| 10 | 35 |

| 20 | 10 |

Study 2: Selectivity and Toxicity Profile

Another investigation assessed the selectivity of the compound against normal cells compared to cancerous cells. The findings revealed that while the compound effectively reduced viability in cancer cells, it exhibited minimal cytotoxic effects on normal human fibroblasts at similar concentrations .

| Cell Type | IC₅₀ (µM) |

|---|---|

| L1210 Cells | 5 |

| Normal Fibroblasts | >50 |

Q & A

Q. Characterization Methods :

Q. Table 1: Synthetic Route Comparison

| Step | Method | Key Conditions | Reference |

|---|---|---|---|

| Trifluoromethylation | Pd-catalyzed cross-coupling | Pd(PPh₃)₄, CuI, DMF, 80°C | |

| Amination | Buchwald-Hartwig coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃ |

What spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Basic Research Question

- NMR Spectroscopy : ¹⁹F NMR detects fluorine environments (e.g., CF₃ at δ -62 ppm; 4-fluoroanilino at δ -115 ppm) .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C≡N: 1.15 Å, C-F: 1.34 Å). Use SHELXL for refinement and SHELXD for phase solving .

- Mass Spectrometry : High-resolution MS confirms molecular formula (e.g., [M+H]⁺ calc. 296.0824, found 296.0826) .

How can crystallographic data resolve contradictions in proposed reaction mechanisms or stereochemical outcomes?

Advanced Research Question

Crystallography provides unambiguous evidence for regio- or stereoselectivity. For example:

- Torsion Angles : Confirm spatial arrangement of the 4-fluoroanilino group (e.g., dihedral angle of 15° between pyridine and anilino planes) .

- Hydrogen Bonding : Identify interactions influencing reactivity (e.g., N-H···Nitrile interactions stabilize intermediates) .

Q. Table 2: Crystallographic Parameters

| Parameter | Value (Example) | Software/Tool | Reference |

|---|---|---|---|

| Space Group | P2₁/c | SHELXL-2018 | |

| R-factor | 0.042 | Olex2 interface |

How can reaction conditions be optimized to minimize by-products during 4-fluoroanilino group introduction?

Advanced Research Question

Key Variables :

Q. Mitigation Strategies :

- Monitor reaction progress via TLC (hexane:EtOAc = 3:1).

- Employ scavengers (e.g., QuadraSil® MP to remove residual Pd) .

What strategies address discrepancies in reported bioactivity data across studies?

Advanced Research Question

Contradictions often arise from assay conditions or impurity profiles:

- Control Experiments : Use structurally validated analogs (e.g., BAY 677 as an inactive control for kinase assays) .

- Purity Standards : Require ≥98% purity (HPLC) and confirm absence of regioisomers via ¹H NMR .

- Assay Replicates : Perform dose-response curves in triplicate (e.g., IC₅₀ values ± SEM) .

Q. Table 3: Bioactivity Data Validation

| Parameter | Best Practices | Reference |

|---|---|---|

| Purity Threshold | ≥98% (HPLC) | |

| Assay Replicates | n ≥ 3, p < 0.05 |

How does the electron-withdrawing trifluoromethyl group influence reactivity in further functionalization?

Advanced Research Question

The CF₃ group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.